
3-Methoxyphenmetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxyphenmetrazine is a chemical compound belonging to the class of substituted phenylmorpholines. It is a derivative of the psychostimulant drug phenmetrazine and is known for its stimulant effects. The compound has the molecular formula C12H17NO2 and a molecular weight of 207.2689 . It is structurally characterized by a methoxy group attached to the phenyl ring of phenmetrazine.
準備方法
The synthesis of 3-Methoxyphenmetrazine involves several steps, starting from basic chemical precursors. One common synthetic route involves the reaction of 3-methoxybenzaldehyde with nitroethane to form 3-methoxyphenyl-2-nitropropene. This intermediate is then reduced to 3-methoxyamphetamine, which is subsequently cyclized to form this compound. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and catalysts like palladium on carbon (Pd/C) .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
3-Methoxyphenmetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) to produce reduced derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted phenylmorpholine derivatives .
科学的研究の応用
3-Methoxyphenmetrazine has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of substituted phenylmorpholines and their chemical properties.
Biology: The compound is investigated for its effects on neurotransmitter release and receptor binding, providing insights into its potential as a psychostimulant.
Medicine: Research explores its potential use in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy due to its stimulant properties.
作用機序
The mechanism of action of 3-Methoxyphenmetrazine involves the release of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. The compound acts as a releasing agent, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness, focus, and energy. The molecular targets include monoamine transporters and receptors, which are involved in the regulation of neurotransmitter levels and signaling pathways .
類似化合物との比較
3-Methoxyphenmetrazine is compared with other similar compounds, such as:
Phenmetrazine: The parent compound, known for its stimulant effects and use in treating obesity.
3-Fluorophenmetrazine: A fluorinated analogue with similar stimulant properties but different pharmacokinetic profiles.
4-Methylphenmetrazine: A methylated derivative with variations in potency and duration of action.
Similar compounds include 2-phenylmorpholine, 2-phenyl-3-methylmorpholine, and 2-phenyl-3,4-dimethylmorpholine .
特性
CAS番号 |
1350768-49-8 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
2-(3-methoxyphenyl)-3-methylmorpholine |
InChI |
InChI=1S/C12H17NO2/c1-9-12(15-7-6-13-9)10-4-3-5-11(8-10)14-2/h3-5,8-9,12-13H,6-7H2,1-2H3 |
InChIキー |
QKAKYFBKVKSLLT-UHFFFAOYSA-N |
正規SMILES |
CC1C(OCCN1)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




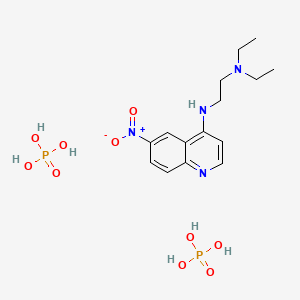

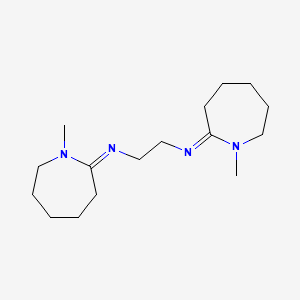

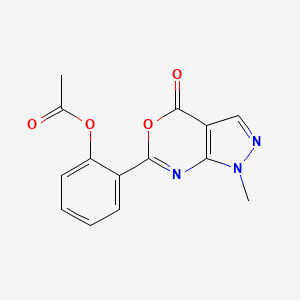
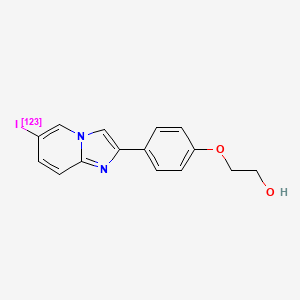
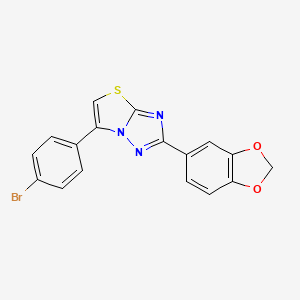
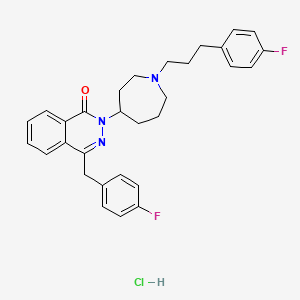
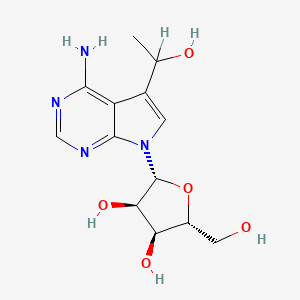


![N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12728520.png)
